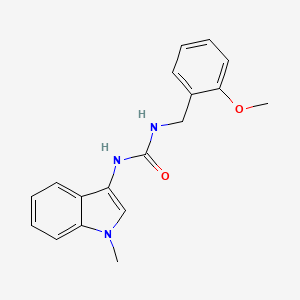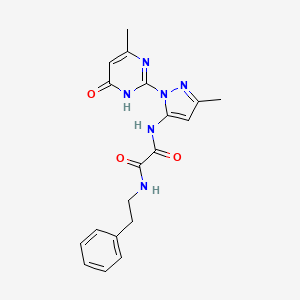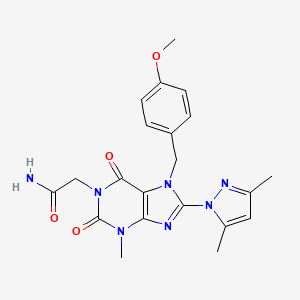![molecular formula C11H14F2N2O B2413450 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine CAS No. 1096836-96-2](/img/structure/B2413450.png)
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine, also known as DFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFMPA is a synthetic molecule that belongs to the class of pyrrolidine compounds and is commonly used as a research tool to investigate the mechanism of action of various drugs.
Wissenschaftliche Forschungsanwendungen
Reactivity and Isomerization
- Enamines of similar structures to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine have been shown to exist as mixtures of isomers, which vary with the nature of the amine group. This isomeric behavior influences their reactivity and is controlled by factors like steric hindrance and charge delocalization. These enamines are resistant to C-alkylation due to steric hindrance and stabilizing delocalization (Ham & Leeming, 1969).
As MCH-R1 Antagonists
- Derivatives of similar amines have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. One compound exhibited significant in vivo efficacy in rats, demonstrating the potential therapeutic applications of such compounds (Huang et al., 2005).
Catalytic Applications
- Amines based on structures related to this compound have been found to catalyze the epoxidation of alkenes, showing significant asymmetric induction. This suggests their potential use in catalysis, specifically in oxidation reactions (Aggarwal et al., 2003).
Chemical Synthesis
- Such amines are key intermediates in the synthesis of complex molecules like antibiotics. Their synthesis involves steps like asymmetric Michael addition and stereoselective alkylation, highlighting their importance in synthetic organic chemistry (Fleck et al., 2003).
Redox-Annulation
- Cyclic amines, including those structurally related to this compound, undergo redox-annulations with α,β-unsaturated carbonyl compounds. This process yields ring-fused pyrrolines, indicating potential applications in the synthesis of complex organic structures (Kang et al., 2015).
Coordination Chemistry
- In coordination chemistry, complexes involving similar cyclic amines have been synthesized and characterized. These studies contribute to the understanding of molecular structures and hydrogen-bonding interactions in coordination compounds (Amirnasr et al., 2002).
Wirkmechanismus
Target of Action
The primary targets of 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine are currently unknown. The compound is a derivative of pyrrolidinone, a five-membered heterocyclic compound known for its diverse biological activities . .
Mode of Action
Pyrrolidinone derivatives are known to interact with various biological targets, leading to a range of pharmaceutical effects .
Biochemical Pathways
Pyrrolidinone derivatives are known to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known biological activities of pyrrolidinone derivatives, it is plausible that this compound could have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-6-5-8(14)7-15/h1-4,8,11H,5-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGNIRLYJFDRBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2413370.png)




![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2413380.png)


![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2413384.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)